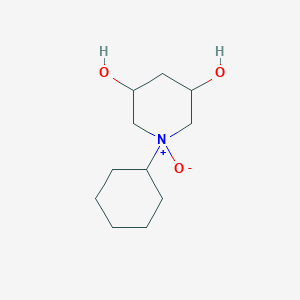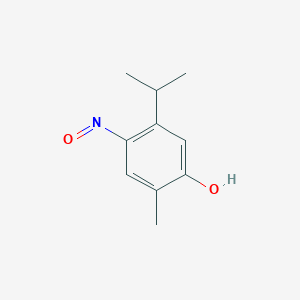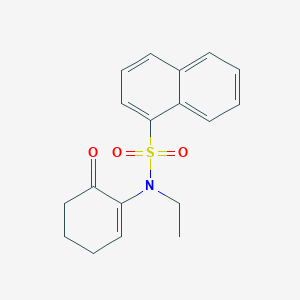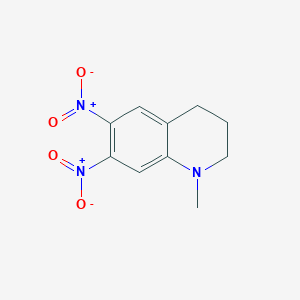
Quinoline, 1,2,3,4-tetrahydro-1-methyl-6,7-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 1,2,3,4-tetrahydro-1-methyl-6,7-dinitro-: is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two nitro groups at the 6 and 7 positions, a methyl group at the 1 position, and a partially hydrogenated quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Quinoline Derivatives: Quinoline, 1,2,3,4-tetrahydro-1-methyl-6,7-dinitro- can be synthesized by the hydrogenation of quinoline derivatives in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of quinoline derivatives often involves multi-step synthesis processes, including the preparation of intermediate compounds followed by hydrogenation and nitration steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Quinoline, 1,2,3,4-tetrahydro-1-methyl-6,7-dinitro- can undergo oxidation reactions to form quinoline N-oxides.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and selenium dioxide.
Reduction: Hydrogen gas with a catalyst, metal hydrides, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), sulfonating agents (sulfuric acid), and nitrating agents (nitric acid, sulfuric acid).
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of quinoline.
Substitution: Halogenated or sulfonated quinoline derivatives.
Scientific Research Applications
Chemistry: Quinoline, 1,2,3,4-tetrahydro-1-methyl-6,7-dinitro- is used as a building block in the synthesis of various organic compounds. Its unique structure allows for the development of novel materials with specific properties .
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antimalarial agent. Its derivatives have shown promising activity against various pathogens .
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, cancer, and neurodegenerative disorders. The presence of nitro groups enhances the compound’s ability to interact with biological targets .
Industry: In the industrial sector, quinoline derivatives are used as intermediates in the production of dyes, agrochemicals, and pharmaceuticals. Their stability and reactivity make them valuable in various chemical processes .
Mechanism of Action
The mechanism of action of quinoline, 1,2,3,4-tetrahydro-1-methyl-6,7-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antimalarial effects . The compound’s ability to intercalate into DNA and inhibit topoisomerase enzymes is also a key aspect of its mechanism of action .
Comparison with Similar Compounds
- Quinoline, 1,2,3,4-tetrahydro-2-methyl-
- Quinoline, 1,2,3,4-tetrahydro-
- Isoquinoline derivatives
Comparison: Quinoline, 1,2,3,4-tetrahydro-1-methyl-6,7-dinitro- is unique due to the presence of two nitro groups at specific positions, which significantly influence its chemical reactivity and biological activity. Compared to other quinoline derivatives, this compound exhibits enhanced antimicrobial and antimalarial properties due to the electron-withdrawing effects of the nitro groups . Isoquinoline derivatives, while structurally similar, have different reactivity patterns and biological activities .
Properties
CAS No. |
61862-84-8 |
|---|---|
Molecular Formula |
C10H11N3O4 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
1-methyl-6,7-dinitro-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C10H11N3O4/c1-11-4-2-3-7-5-9(12(14)15)10(13(16)17)6-8(7)11/h5-6H,2-4H2,1H3 |
InChI Key |
CTXFCFFFDHBCMB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=CC(=C(C=C21)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



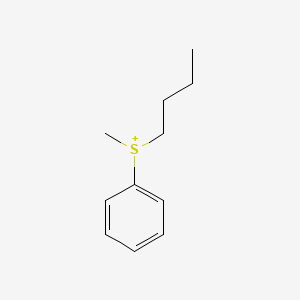

![4-(Prop-2-yn-1-yl)-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B14548669.png)

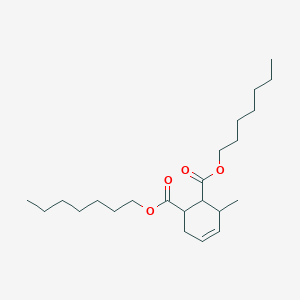
![6,9-Dibromonaphtho[1,2-c]furan-1,3-dione](/img/structure/B14548679.png)
![2-Benzyl-5-formyl-3-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14548690.png)
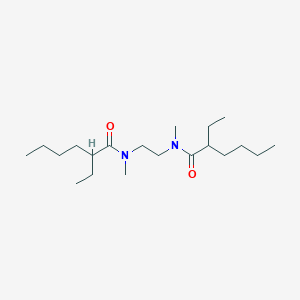
![1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]-](/img/structure/B14548696.png)
![3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride](/img/structure/B14548700.png)
